Unii-CV9SY9L2WY

Descripción general

Descripción

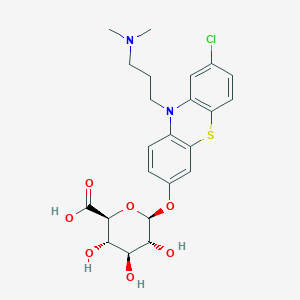

7-Hydroxychlorpromazine Glucuronide: is a chemical compound with the Unique Ingredient Identifier (UNII) CV9SY9L2WY. It is a metabolite of chlorpromazine, a well-known antipsychotic medication. This compound is formed through the glucuronidation of 7-hydroxychlorpromazine, which is a process that makes the compound more water-soluble and easier for the body to excrete .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxychlorpromazine glucuronide typically involves the enzymatic glucuronidation of 7-hydroxychlorpromazine. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of uridine diphosphate glucuronic acid (UDPGA). The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods: Industrial production of 7-hydroxychlorpromazine glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction can be controlled and optimized for maximum yield. The product is then purified using techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxychlorpromazine glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, releasing the parent compound, 7-hydroxychlorpromazine. Conjugation reactions can further modify the compound, making it more water-soluble .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the glucuronide bond.

Conjugation: Enzymatic conditions involving UGT and UDPGA are common for glucuronidation.

Major Products:

Hydrolysis: 7-Hydroxychlorpromazine

Conjugation: Various glucuronide conjugates.

Aplicaciones Científicas De Investigación

Acute Kidney Injury (AKI)

Mechanism of Action:

UNI-494's mechanism involves enhancing mitochondrial function, which is pivotal in cellular energy metabolism and apoptosis regulation. This restoration is crucial for kidney cells during injury or stress conditions .

Clinical Trials:

The Phase 1 clinical trial demonstrated that UNI-494 was well-tolerated at doses up to 160 mg. The study assessed pharmacokinetics and safety in healthy volunteers, providing foundational data for subsequent trials aimed at patients with acute kidney injury .

| Trial Phase | Participants | Dosage | Adverse Events | Key Findings |

|---|---|---|---|---|

| Phase 1 | 19 (Part 2) | 40 mg BID | Mild (headache, nausea) | Safe and well-tolerated |

| 80 mg BID | Some withdrawals due to adverse events | Not well-tolerated at higher doses |

Chronic Kidney Disease (CKD)

The potential for UNI-494 extends beyond acute conditions; it may also be beneficial in chronic kidney disease by mitigating mitochondrial dysfunction over prolonged periods. This application is under investigation as part of ongoing research efforts to explore the compound's long-term efficacy and safety profiles.

Patient Preference Studies

Research has indicated that understanding patient preferences plays a vital role in developing effective treatments for chronic conditions like CKD. The PREFER project has conducted studies examining patient preferences regarding treatment options for various diseases, including kidney-related disorders. These insights can guide the development of patient-centered therapies that align with the expectations and needs of individuals suffering from these conditions .

Emerging Technologies in Research

The integration of advanced technologies such as induced pluripotent stem cells (iPSCs) is being explored to model diseases more accurately and assess the effects of compounds like UNI-494 on human cells. These models can provide insights into the cellular mechanisms affected by mitochondrial dysfunction and how UNI-494 may counteract these effects .

Mecanismo De Acción

The mechanism of action of 7-hydroxychlorpromazine glucuronide involves its role as a metabolite of chlorpromazine. Chlorpromazine exerts its effects by blocking dopamine receptors in the brain, which helps in reducing psychotic symptoms. The glucuronidation of 7-hydroxychlorpromazine makes it more water-soluble, facilitating its excretion from the body. This process helps in maintaining the balance of active drug and its metabolites in the system .

Comparación Con Compuestos Similares

7-Hydroxychlorpromazine: The parent compound that undergoes glucuronidation.

Chlorpromazine: The original antipsychotic drug from which 7-hydroxychlorpromazine is derived.

Other Glucuronides: Similar glucuronide conjugates of other drugs that undergo similar metabolic pathways.

Uniqueness: 7-Hydroxychlorpromazine glucuronide is unique due to its specific role as a metabolite of chlorpromazine. Its formation and excretion are crucial for understanding the metabolism and pharmacokinetics of chlorpromazine. This compound also serves as an important reference standard in various scientific and medical research applications .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O7S/c1-25(2)8-3-9-26-14-6-5-13(11-17(14)34-16-7-4-12(24)10-15(16)26)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h4-7,10-11,18-21,23,27-29H,3,8-9H2,1-2H3,(H,30,31)/t18-,19-,20+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFAHTNGYCRUOM-KHYDEXNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)SC4=C1C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123407 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15643-03-5 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15643-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxychlorpromazine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015643035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-yl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYCHLORPROMAZINE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV9SY9L2WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.